molecular formula C19H22N2O3 B5463141 (3S*,4R*)-3-methoxy-1-(2-phenoxybenzoyl)piperidin-4-amine

(3S*,4R*)-3-methoxy-1-(2-phenoxybenzoyl)piperidin-4-amine

Cat. No.: B5463141
M. Wt: 326.4 g/mol
InChI Key: LRSPRFBQYGNPOT-AEFFLSMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3S*,4R*)-3-methoxy-1-(2-phenoxybenzoyl)piperidin-4-amine” is a piperidine derivative. Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, one study accomplished the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid, including the key one-pot azide reductive cyclization of aldehyde .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can be diverse, depending on the substituents present on the piperidine ring. These reactions can include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely, depending on their structure and the target they interact with. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Future Directions

The future directions in the research and development of piperidine derivatives are likely to involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of fast and cost-effective methods for the synthesis of substituted piperidines .

Properties

IUPAC Name

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-phenoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-18-13-21(12-11-16(18)20)19(22)15-9-5-6-10-17(15)24-14-7-3-2-4-8-14/h2-10,16,18H,11-13,20H2,1H3/t16-,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSPRFBQYGNPOT-AEFFLSMTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1N)C(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CN(CC[C@H]1N)C(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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